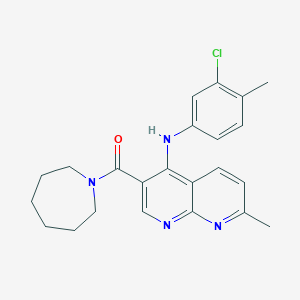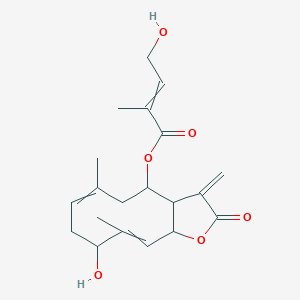![molecular formula C7H4BrF3N4 B2508546 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 2088975-64-6](/img/structure/B2508546.png)
8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine" is a derivative of the [1,2,4]triazolo[1,5-a]pyridine core, which is a bicyclic heterocycle. This core structure is known for its utility in medicinal chemistry as a privileged motif for lead-like compound design. The presence of bromo and trifluoromethyl groups suggests that this compound could serve as a versatile intermediate for further chemical modifications, potentially enhancing its pharmacological properties.
Synthesis Analysis
The synthesis of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions to introduce the trifluoromethyl group at the desired position on the triazolopyridine core .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single-crystal X-ray analysis, which provides an unambiguous determination of the arrangement of atoms within the molecule. Although the exact structure of "this compound" is not provided, it is likely that the core structure would be similar to the confirmed structures of its analogues, with the additional substitution of a trifluoromethyl group .
Chemical Reactions Analysis
Compounds with halogen functionalities, such as bromine, on the pyrimidine nucleus are known to be versatile synthetic intermediates. They can undergo various chemical reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution. These reactions allow for the easy diversification of the core structure, which could be applied to "this compound" for the development of novel compounds with potential therapeutic applications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. The C-5-substituted analogues of the [1,2,4]triazolopyrimidine chemotype are stable, allowing for their isolation in pure form. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its metabolic stability and reactivity. The bromine atom provides a site for further chemical reactions, which can be exploited in synthetic chemistry to create a diverse array of derivatives .
Scientific Research Applications
Herbicidal Activity
Compounds similar to 8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, such as N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have been synthesized and found to possess significant herbicidal activity against a broad range of vegetation at low application rates. This indicates a potential application in agriculture for controlling unwanted plant growth (Moran, 2003).
Synthetic Versatility
The molecule's structure, particularly its halogen functionalities, makes it a versatile intermediate for further chemical diversification. Studies have shown that such compounds can undergo various chemical transformations like oxidative cyclization, rearrangements, and cross-couplings, demonstrating their potential in synthetic organic chemistry (Tang, Wang, Li, & Wang, 2014).
Antiproliferative Activity
In the field of medicinal chemistry, derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazines, a class closely related to this compound, have shown promising antiproliferative activity against various cancer cell lines. This suggests a potential use in developing anticancer agents (Dolzhenko et al., 2008).
Organic Synthesis
The 1,2,4-triazolo[1,5-a]pyridine framework, to which the compound belongs, is significant in organic synthesis. It can be efficiently synthesized through metal-free oxidative N-N bond formation, indicating its ease of preparation for various research applications (Zheng et al., 2014).
Antifungal Activity
Derivatives of [1,2,4]triazolo[1,5-a]pyridines, such as those containing the trifluoromethyl moiety, have exhibited weak antifungal properties. This suggests possible applications in developing antifungal agents or as a starting point for more potent derivatives (Yang et al., 2015).
properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-4(7(9,10)11)15-5(3)13-6(12)14-15/h1-2H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCKNYWKHBWFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C(=C1)C(F)(F)F)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
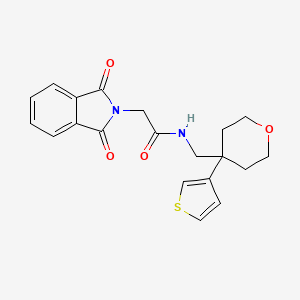
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)
![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)
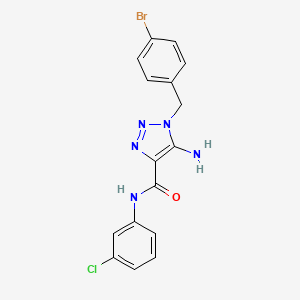
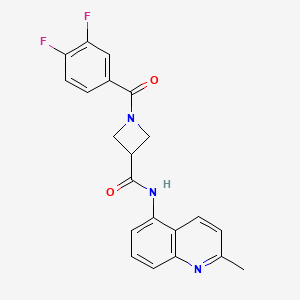
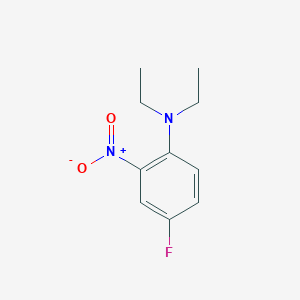
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)
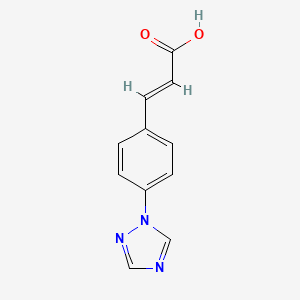
![2-[2-Methyl-5-(trifluoromethylsulfonyl)phenyl]isoindole-1,3-dione](/img/structure/B2508477.png)

